molecular formula C21H22N6O3 B11027743 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide

Cat. No.: B11027743
M. Wt: 406.4 g/mol
InChI Key: ASYCHKVXVLYQMQ-UHFFFAOYSA-N
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Description

4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,4-b]pyrazine core and a benzimidazole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolo[3,4-b]pyrazine core and the subsequent attachment of the benzimidazole moiety. Common reagents used in these reactions include various acids, bases, and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

4-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide

InChI

InChI=1S/C21H22N6O3/c1-26-15-7-3-2-6-14(15)25-16(26)8-4-10-22-17(28)9-5-13-27-20(29)18-19(21(27)30)24-12-11-23-18/h2-3,6-7,11-12H,4-5,8-10,13H2,1H3,(H,22,28)

InChI Key

ASYCHKVXVLYQMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCNC(=O)CCCN3C(=O)C4=NC=CN=C4C3=O

Origin of Product

United States

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